molecular formula C13H19BrN2O B2376410 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-08-7

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Cat. No.: B2376410
CAS No.: 401502-08-7
M. Wt: 299.212
InChI Key: JFXUBFSHPMDJRP-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a bromophenoxyethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is not well-documented. as a piperazine derivative, it is likely to interact with various molecular targets, including receptors and enzymes, through binding interactions that modulate their activity. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine: A similar compound with the bromine atom in a different position on the phenoxy group.

    1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperazine: A related compound where the bromine atom is replaced by chlorine.

    1-[2-(4-Fluorophenoxy)ethyl]-4-methylpiperazine: Another analog with a fluorine atom instead of bromine.

Uniqueness

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUBFSHPMDJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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